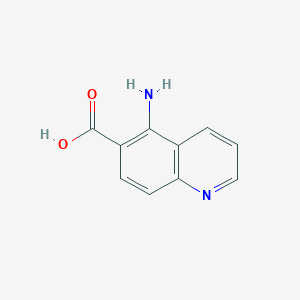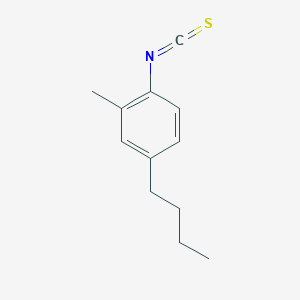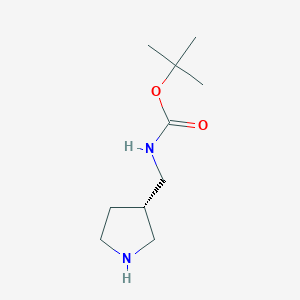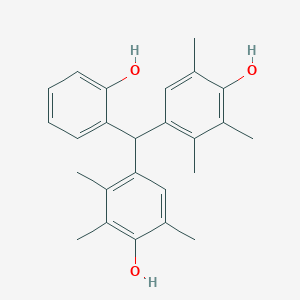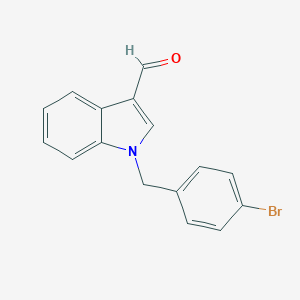
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde typically involves the reaction of indole-3-carbaldehyde with substituted benzyl chlorides followed by recrystallization from ethanol. For instance, the synthesis of 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde was achieved by reacting indole-3-carbaldehyde with 4-tert-butylbenzyl chloride (Vijayakumar N. Sonar et al., 2006). Another example includes the synthesis of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, utilizing a similar approach (V. N. Sonar et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds reveals a nearly planar indole ring system, with the substituted benzyl groups introducing variations in the dihedral angles between the indole and phenyl ring systems. This structural characteristic influences the physical and chemical properties of the compounds, such as their crystal packing and intermolecular interactions. For example, the dihedral angle between the indole and the 4-tert-butylphenyl ring systems in 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde was found to be 74.45° (Vijayakumar N. Sonar et al., 2006).
Chemical Reactions and Properties
These indole derivatives undergo various chemical reactions, contributing to their versatile applications in organic synthesis. For instance, they can be used in the synthesis of 2,3-disubstituted indoles through reactions with aromatic or α,β-unsaturated aldehydes (G. Kraus & Haitao Guo, 2009). Additionally, the presence of bromo and methoxy substituents can facilitate further functionalization through nucleophilic substitution or coupling reactions.
Aplicaciones Científicas De Investigación
P450 Aromatase Inhibitors : The synthesis of 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles, including 1-(4-bromobenzyl)-1H-indole-3-carbaldehyde, was studied for their inhibitory activity against P450arom and P45017α. Some compounds showed potent and selective aromatase inhibitory activity (Marchand et al., 1998).
Crystallographic Analysis : The crystal structure of 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde, a related compound, was analyzed to understand its molecular conformation and interactions (Sonar et al., 2006).
Synthesis of Indoles : The compound has been used in the synthesis of 2,3-disubstituted indoles, demonstrating its utility in organic synthesis (Kraus & Guo, 2009).
Marine Sponge Alkaloids : The compound was identified in a marine sponge, Smenospongia sp., along with other indole derivatives, highlighting its natural occurrence and potential biological relevance (McKay et al., 2002).
Catalytic Reactions : It has been utilized in catalyzed reactions, such as the one-pot synthesis of 2-substituted indoles and in Pd/norbornene-catalyzed processes for generating o-biaryl carbaldehydes or ketones (Kraus & Guo, 2008; Motti et al., 2012).
Hirshfeld Surface Analysis : A study investigated the intermolecular interactions in the crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde (Barakat et al., 2017).
Antibacterial Activities : Indole-3-carbaldehyde derivatives, including bromo and chloro derivatives, were synthesized and evaluated for their antibacterial activities (Carrasco et al., 2020).
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCRUIDKXQZWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218203 | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-bromobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
174367-70-5 | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174367-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methyl]-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



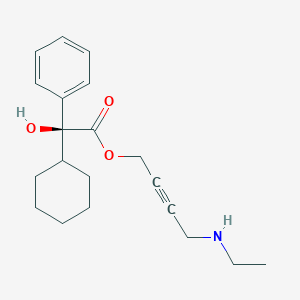
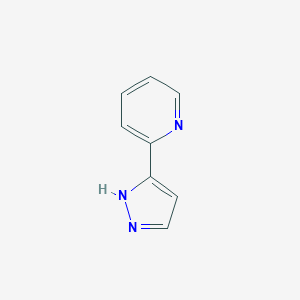
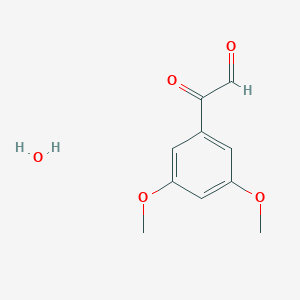
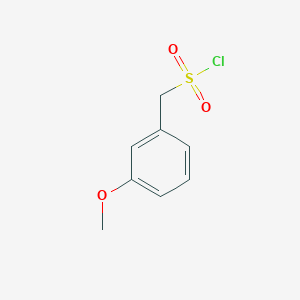
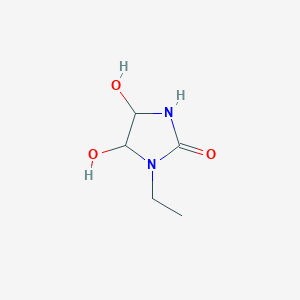
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
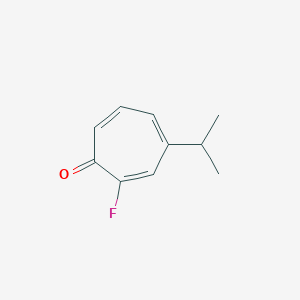
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
